6-Methylnicotinamide (CAS 6960-22-1) is a highly specialized pyridine-3-carboxamide derivative characterized by an electron-donating methyl group at the 6-position of the pyridine ring. While it shares structural homology with standard vitamin B3 (nicotinamide), this specific functionalization fundamentally alters its molecular dipole, hydrogen-bonding capacity, and steric profile. In industrial and research procurement, 6-methylnicotinamide is primarily sourced as a high-value precursor for complex pharmaceutical synthesis (particularly in oncology), a potent defect-passivating additive in advanced photovoltaic materials, and a precise internal standard for metabolomic assays. Its predictable thermal stability (melting point 193-198 °C) and solubility profile make it highly processable for both organic synthesis workflows and solid-state formulation engineering .
Substituting 6-methylnicotinamide with standard nicotinamide (NAM) or other substituted analogs (e.g., 6-chloronicotinamide) leads to critical failures across multiple disciplines. In material science, standard nicotinamide lacks the electron-donating methyl group necessary to sufficiently increase the molecular dipole; without this, the additive cannot achieve the high binding energy required to effectively passivate undercoordinated Pb2+ defects in perovskite lattices[1]. In medicinal chemistry, replacing this compound with unsubstituted or halogenated analogs during the synthesis of dual Polθ/PARP inhibitors alters the steric bulk and electron density of the resulting thiadiazolyl-nicotinamide scaffold, destroying the precise target-pocket affinity required for low-nanomolar inhibition [2]. Furthermore, in analytical metabolomics, substituting it with non-isomeric analogs prevents its use as an exact extraction-recovery match for N1-methylnicotinamide (MNAM), compromising quantitative accuracy [3].
In the fabrication of perovskite solar cells (PSCs), 6-methylnicotinamide (CNA) outperforms standard nicotinamide (NA) as a passivating agent. The electron-donating 6-methyl group alters the electronic configuration, significantly increasing the molecular dipole. This allows 6-methylnicotinamide to form a higher binding energy with undercoordinated Pb2+ cations in the perovskite lattice compared to unsubstituted nicotinamide. Consequently, incorporating 6-methylnicotinamide as an additive enhances the power conversion efficiency (PCE) of PSCs to 24.33%, while also improving environmental, heat, and light stabilities [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Pb2+ binding energy |
| Target Compound Data | Achieves 24.33% PCE with enhanced coordination to undercoordinated Pb2+ |
| Comparator Or Baseline | Unsubstituted nicotinamide (lower dipole/binding energy) and pristine perovskite (lower PCE) |
| Quantified Difference | Drives PCE to 24.33% through superior defect formation energy |
| Conditions | Perovskite absorber layer processing with additive engineering |
Material science buyers developing high-efficiency photovoltaics must select 6-methylnicotinamide over standard nicotinamide to maximize defect passivation and long-term device stability.
6-Methylnicotinamide is a critical building block for synthesizing advanced thiadiazolyl-nicotinamide derivatives, specifically first-in-class dual DNA polymerase theta (Polθ) and PARP inhibitors (e.g., compound 25d). The 6-methyl substitution on the pyridine ring is structurally requisite for proper binding in the target pockets, yielding low nanomolar inhibition (PARP1 IC50 = 5.4 nM; PARP2 IC50 = 2.0 nM) and superior apoptosis induction (26.7%) compared to Olaparib monotherapy (8.9%) in homologous recombination-deficient tumor models [1]. Standard nicotinamide or 6-halonicotinamides cannot replicate the specific steric and electronic profile required for this dual-target affinity.
| Evidence Dimension | Precursor viability for dual Polθ/PARP inhibitor synthesis |
| Target Compound Data | Yields inhibitors with PARP1 IC50 = 5.4 nM and 26.7% apoptosis rate |
| Comparator Or Baseline | Olaparib monotherapy (8.9% apoptosis) or unsubstituted nicotinamide precursors (inactive/off-target) |
| Quantified Difference | Enables synthesis of dual inhibitors with >3x higher apoptosis induction than standard PARP inhibitors |
| Conditions | Synthesis of compound 25d and in vitro evaluation in MDA-MB-436 cells |
Pharmaceutical procurement teams sourcing intermediates for next-generation synthetic lethality oncology drugs require this exact methylated precursor to achieve dual-target binding.
In metabolic studies quantifying vitamin B3 derivatives like nicotinamide (NAM) and N1-methylnicotinamide (MNAM), 6-methylnicotinamide is utilized as a highly reliable internal standard. Because it is a structural isomer of MNAM but possesses distinct chromatographic retention properties, it allows for baseline separation on reversed-phase columns (e.g., Atlantis T3) while maintaining near-identical UV absorption characteristics at 260 nm and extraction recovery rates [1]. Using other analogs like 6-chloronicotinamide can alter extraction efficiency or shift the UV max, reducing quantitative accuracy.
| Evidence Dimension | Chromatographic resolution and recovery tracking |
| Target Compound Data | Baseline separation from NAM and MNAM with consistent 260 nm UV absorption |
| Comparator Or Baseline | Endogenous metabolites (NAM, MNAM) or non-isomeric analogs |
| Quantified Difference | Eliminates signal overlap while matching the extraction recovery of target analytes |
| Conditions | Isocratic HPLC elution (20 mM KH2PO4 pH 3, 5% methanol, 2 mM sodium heptanesulfonic acid) |
Analytical laboratories must procure 6-methylnicotinamide to ensure precise, interference-free quantification of NAD+ pathway metabolites in complex biological matrices.
6-Methylnicotinamide is actively utilized in crystal engineering as a co-former to generate pharmaceutical co-crystals and salts. The presence of the 6-methyl group modifies the hydrogen-bonding network compared to unsubstituted nicotinamide, altering the crystal lattice packing and thermodynamics. This structural difference allows formulators to tune the dissolution rate, melting point, and hygroscopicity of active pharmaceutical ingredients (APIs) when standard nicotinamide co-crystals fail to meet the required physicochemical specifications.
| Evidence Dimension | Crystal lattice modification and co-former versatility |
| Target Compound Data | Distinct hydrogen-bonding motifs driven by steric hindrance of the 6-methyl group |
| Comparator Or Baseline | Unsubstituted nicotinamide (standard co-former) |
| Quantified Difference | Enables alternative packing arrangements and altered API physicochemical profiles |
| Conditions | Solid-state formulation and co-crystallization screening |
Formulation scientists procure this specific derivative to expand their co-crystal screening libraries, providing a critical alternative when standard nicotinamide yields suboptimal API solubility or stability.
6-Methylnicotinamide is the material of choice for additive engineering in perovskite solar cell manufacturing. Its high molecular dipole and ability to strongly coordinate with undercoordinated Pb2+ defects make it vastly superior to standard nicotinamide for achieving power conversion efficiencies above 24% while ensuring long-term device stability [1].
In pharmaceutical manufacturing, this compound is procured as a non-interchangeable precursor for synthesizing dual Polθ/PARP inhibitors. The 6-methyl group is strictly required to build the thiadiazolyl-nicotinamide scaffold that delivers low-nanomolar target inhibition in homologous recombination-deficient tumors [2].
Analytical testing facilities utilize 6-methylnicotinamide as a highly reliable internal standard for quantifying N1-methylnicotinamide (MNAM) and nicotinamide (NAM). Its status as a structural isomer ensures perfectly matched extraction recoveries while providing baseline chromatographic separation [3].
Formulation scientists select 6-methylnicotinamide over standard nicotinamide during co-crystal screening to modify the hydrogen-bonding network of active pharmaceutical ingredients (APIs), enabling targeted improvements in API dissolution rates and thermal stability .
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